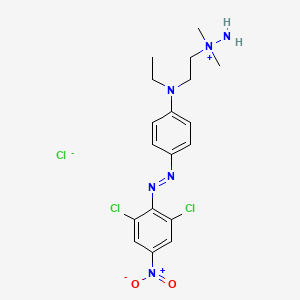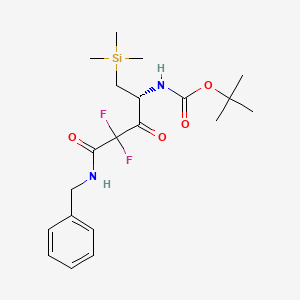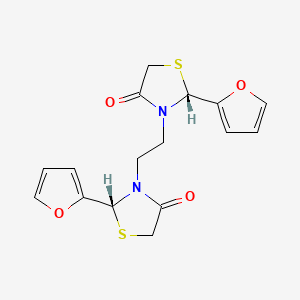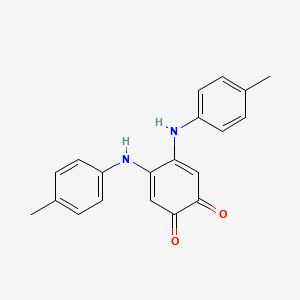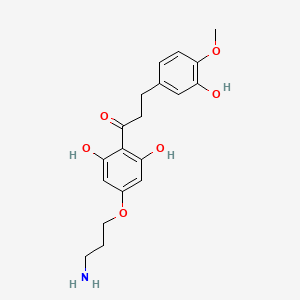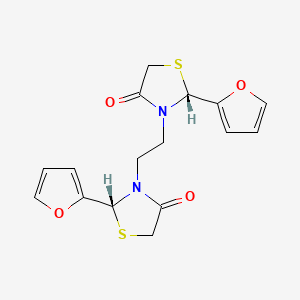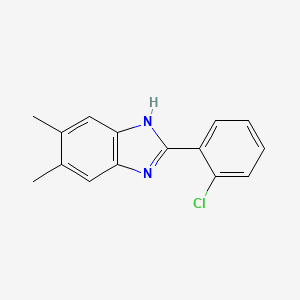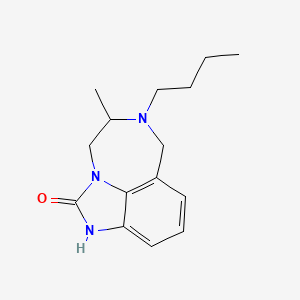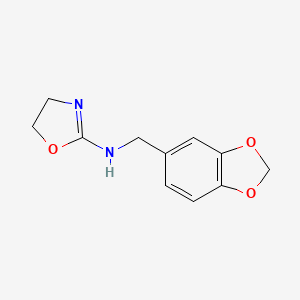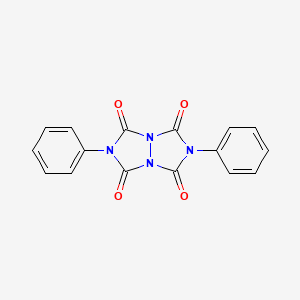
2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone is a complex organic compound characterized by its unique triazole and triazolone rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or diesters, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with various applications.
1,2,4-Triazolone: Another related compound with a similar core structure.
Diphenyltriazole: A compound with two phenyl groups attached to a triazole ring.
Uniqueness
2,6-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,3,5,7(2H,6H)-tetrone is unique due to its fused triazole and triazolone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
32494-23-8 |
|---|---|
分子式 |
C16H10N4O4 |
分子量 |
322.27 g/mol |
IUPAC名 |
2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3,5,7-tetrone |
InChI |
InChI=1S/C16H10N4O4/c21-13-17(11-7-3-1-4-8-11)14(22)20-16(24)18(15(23)19(13)20)12-9-5-2-6-10-12/h1-10H |
InChIキー |
JUNJLWPWKDPNEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)N3C(=O)N(C(=O)N3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)
